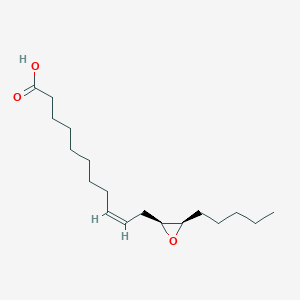

Vernolic acid, cis-(+)-

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 |

Source

|

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 |

Source

|

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Natural Sources, Biosynthesis, and Isolation of cis-(+)-Vernolic Acid

Topic: Natural Sources and Isolation of cis-(+)-Vernolic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

cis-(+)-Vernolic acid (12S,13R-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxy fatty acid (EFA) characterized by a highly reactive oxirane ring at the

This guide provides a technical deep-dive into the botanical reservoirs of vernolic acid, the divergent biosynthetic mechanisms between plant families, and a validated extraction protocol designed to mitigate the rapid lipolytic degradation common in these oleaginous seeds.

Chemical Identity & Stereochemistry

Before isolation, the precise stereochemical target must be defined to distinguish it from isomers like coronaric acid (9,10-epoxy).

| Parameter | Specification |

| IUPAC Name | 12(S),13(R)-epoxy-cis-9-octadecenoic acid |

| Common Name | (+)-Vernolic Acid |

| Formula | C₁₈H₃₂O₃ |

| Molecular Weight | 296.45 g/mol |

| Key Functional Group | cis-12,13-epoxide (Oxirane ring) |

| Stereochemistry | The natural isomer is dextrorotatory (+), with a cis configuration at the C9 double bond and the C12-C13 epoxide.[1][2][3][4] |

Primary Botanical Sources

While minor amounts of epoxy fatty acids appear in many species, only a select few accumulate vernolic acid as a major component of seed triacylglycerols (TAGs).[5]

Comparative Yield Table

| Botanical Source | Family | Vernolic Acid Content (% of Oil) | Oil Content (% of Seed) | Agronomic Notes |

| Vernonia galamensis | Asteraceae | 72 – 80% | 35 – 42% | Primary industrial source. Native to East Africa.[4] High lipase activity requires immediate post-harvest stabilization. |

| Euphorbia lagascae | Euphorbiaceae | 58 – 65% | 42 – 50% | Spanish spurge. Non-shattering seed pods make it a viable crop candidate. |

| Stokesia laevis | Asteraceae | 70 – 79% | 30 – 40% | Stokes Aster. Perennial ornamental. Good cold tolerance but lower biomass yield than Vernonia. |

| Centrapalus pauciflorus | Asteraceae | 60 – 70% | 30 – 35% | Formerly Vernonia anthelmintica. Historical source, often lower purity than V. galamensis. |

Biosynthetic Pathways: Convergent Evolution

A critical insight for researchers is that Asteraceae and Euphorbiaceae evolved different enzymatic machineries to produce the same molecule. This impacts genetic engineering strategies and metabolic flux analysis.

-

Asteraceae (Vernonia, Stokesia): Utilize a divergent FAD2 (fatty acid desaturase) enzyme that acquired epoxygenase activity.[3]

-

Euphorbiaceae (Euphorbia): Utilize a Cytochrome P450 (CYP726A1) monooxygenase.

Pathway Visualization

The following diagram illustrates the divergence in enzymatic origin but convergence on the PC-bound vernolate intermediate.

Caption: Convergent biosynthesis of vernolic acid in Asteraceae (via FAD2 variant) and Euphorbiaceae (via CYP450).

Technical Workflow: Extraction & Purification

Expert Insight: The most common failure mode in extracting vernolic acid from Vernonia seeds is the activation of endogenous lipases upon crushing. These enzymes rapidly hydrolyze TAGs into free fatty acids (FFA), degrading oil quality and complicating purification. The protocol below incorporates a mandatory thermal deactivation step.

Protocol: Lipase-Inactivated Solvent Extraction

Phase 1: Pre-Treatment (Enzyme Inactivation)

-

Harvest: Obtain mature Vernonia galamensis seeds.

-

Thermal Shock: Place whole, uncrushed seeds in a convection oven at 90°C (363 K) for 60 minutes .

-

Causality: This denatures the endogenous lipase enzymes present in the seed coat and endosperm before the cell structure is disrupted.

-

-

Cooling: Allow seeds to cool to room temperature in a desiccator to prevent moisture re-absorption.

Phase 2: Extraction

-

Comminution: Grind the heat-treated seeds to a fine powder using a mechanical mill.

-

Soxhlet Extraction:

-

Solvent: n-Hexane (HPLC Grade).

-

Duration: 4–6 hours.

-

Temperature: Boiling point of hexane (68°C).

-

Note: Avoid chlorinated solvents (e.g., chloroform) during initial extraction if downstream applications are pharmaceutical, to minimize halogenated residues.

-

-

Solvent Removal: Evaporate hexane under reduced pressure (Rotary Evaporator) at < 40°C.

-

Result: Crude Vernonia Oil (Dark viscous liquid).

-

Phase 3: Isolation of Vernolic Acid (Urea Complexation)

This method separates straight-chain saturated fatty acids (which form urea adducts) from the branched or bulky epoxy fatty acids (which remain in solution).

-

Saponification: Hydrolyze Crude Oil using ethanolic KOH (1M) at mild heat (40°C) under N₂ atmosphere. Do not boil, as high heat/alkali can degrade the epoxide.

-

Acidification: Neutralize carefully with dilute acetic acid to pH 5–6 to recover Free Fatty Acids (FFAs). Partition into hexane.

-

Urea Fractionation:

-

Dissolve FFAs in hot methanol containing urea (ratio 1:3 w/w fatty acid to urea).

-

Cool slowly to 4°C overnight.

-

Filtration: Filter off the urea crystals (containing saturated/straight-chain FAs).

-

Filtrate Recovery: The filtrate contains the enriched vernolic acid.

-

-

Final Purification: Remove methanol and extract with hexane.

Workflow Diagram

Caption: Workflow for extraction and enrichment of vernolic acid, prioritizing lipase inactivation.

Analytical Characterization

To validate the isolate, specific spectroscopic signatures must be confirmed.

-

Gas Chromatography (GC):

-

Challenge: The epoxy ring is thermally unstable and can open during standard transmethylation (forming methoxy-hydrins).

-

Solution: Use base-catalyzed transmethylation (Sodium methoxide in methanol) at room temperature to form Methyl Vernolate without ring opening.

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Distinct multiplet signals at δ 2.9 ppm correspond to the two protons on the epoxide ring (H-12, H-13).

-

¹³C NMR: Signals at δ 56.5 and 57.2 ppm confirm the epoxide carbons.

-

References

-

Baye, T., et al. (2005).[6] Vernonia galamensis: A potential source of natural epoxy oil.[3][4][7] Industrial Crops and Products.

-

Cahoon, E. B., et al. (2002).[6] Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed.[8] Plant Physiology.

-

Chebude, Y., et al. (2023). Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. Bulletin of the Chemical Society of Ethiopia.

-

Hatanaka, T., et al. (2004).[6] Cloning and expression of a gene encoding an epoxygenase from Stokesia laevis. Phytochemistry.

-

Carlson, K. D., & Chang, S. P. (1985). Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis.[4] Journal of the American Oil Chemists' Society.

-

Gunstone, F. D. (1954).[9] Fatty acids.[3][4][5][10][11] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica (Willd.) seed oil.[3][4][5][10][11] Journal of the Chemical Society.

Sources

- 1. Stokesia laevis | Stokes' aster Herbaceous Perennial/RHS [rhs.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Biosynthesis of vernoleate (cis-12-epoxyoctadeca-cis-9-enoate) in microsomal preparations from developing endosperm of Euphorbia lagascae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of natural and induced diversity in plant oils | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 7. researchgate.net [researchgate.net]

- 8. metaphactory [semopenalex.org]

- 9. Epoxy FA | Cyberlipid [cyberlipid.gerli.com]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Biosynthesis and Metabolic Engineering of Vernolic Acid

From Linoleic Acid Precursors to Epoxy-Fatty Acid Accumulation

Executive Summary

Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a high-value industrial fatty acid used in the production of bio-based epoxies, paints, and potentially as a pharmaceutical precursor.[1] Unlike common vegetable oils, its biosynthesis involves a critical divergence from the standard fatty acid desaturation pathway. This guide details the molecular mechanism of the

Part 1: Molecular Mechanism of the -Epoxygenase

The biosynthesis of vernolic acid is not catalyzed by a cytochrome P450 (as in mammalian leukotoxin synthesis) but by a divergent FAD2 desaturase in plants such as Vernonia galamensis, Stokesia laevis, and Crepis palaestina.

The FAD2 Divergence

In typical oilseeds, the FAD2 enzyme acts as a

-

Substrate: Linoleic acid (18:2

) esterified to the sn-2 position of Phosphatidylcholine (PC). -

Reaction: Instead of abstracting hydrogens to form a third double bond (which would create linolenic acid), the epoxygenase inserts an oxygen atom across the

double bond. -

Structural Determinants: The catalytic switch is governed by a small number of amino acid residues lining the active site.

-

Key Insight: Substitution of non-polar residues (e.g., Alanine or Valine) with more bulky or polar residues near the di-iron center alters the positioning of the substrate, favoring oxygen insertion (epoxidation) over hydrogen abstraction (desaturation).

-

Enzymatic Reaction Diagram (DOT)

The following diagram contrasts the native FAD2 desaturase activity with the divergent epoxygenase activity.

Figure 1: Mechanistic divergence between standard FAD2 desaturases and the vernolic acid-producing epoxygenase. The reaction occurs on phosphatidylcholine (PC)-bound substrates.

Part 2: The Biosynthetic Pathway & Metabolic Bottlenecks

Producing vernolic acid in non-native hosts (like Arabidopsis, Soybean, or Yeast) is challenging due to the "Phospholipid-to-TAG" bottleneck.

The Native Pathway (Efficient)

In Vernonia, the epoxygenase functions efficiently because the plant possesses specialized acyltransferases:

-

Synthesis on PC: Vernolic acid is synthesized while attached to PC.

-

Removal from PC: Specialized enzymes (PLA2 or specialized PDATs) rapidly cleave the vernolic acid from PC.

-

Incorporation into TAG: The vernolic acid is esterified into Triacylglycerol (TAG) for storage in oil bodies.

The "Futile Cycle" (Bottleneck in Engineered Hosts)

When Vernonia epoxygenase genes are expressed in Arabidopsis:

-

Vernolic acid accumulates on membrane lipids (PC).

-

Membrane Disruption: The epoxide ring alters membrane fluidity. The cell perceives this as damage.

-

Repair Mechanism: The cell cleaves the vernolic acid from PC and sends it to the acyl-CoA pool.

-

Degradation: Instead of being stored in TAG, the vernolic acid is often degraded via

-oxidation. This is known as the "Futile Cycle."

Pathway Flux Diagram (DOT)

This diagram visualizes the critical routing of vernolic acid and the bottleneck in metabolic engineering.

Figure 2: Cellular flux of vernolic acid. The 'Futile Cycle' (red dashed lines) represents the degradation pathway common in engineered hosts, where vernolic acid is removed from membranes but fails to accumulate in storage oils.

Part 3: Experimental Protocols

Enzyme Activity Assay (Microsomal Preparation)

To validate epoxygenase activity, you must isolate microsomes from developing seeds.

Reagents:

-

Extraction Buffer: 0.1 M Potassium Phosphate (pH 7.2), 0.33 M Sucrose, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA.

-

Substrate: [1-^14C]Linoleoyl-CoA or [1-^14C]Linoleoyl-PC.

-

Cofactor: NADH or NADPH (2 mM).

Protocol:

-

Tissue Homogenization: Grind developing seeds (20-25 days after flowering) in liquid nitrogen. Homogenize in Extraction Buffer.

-

Differential Centrifugation:

-

Spin at 15,000 x g for 15 min (remove debris/mitochondria).

-

Spin supernatant at 100,000 x g for 60 min (pellet microsomes).

-

-

Resuspension: Resuspend microsomal pellet in 0.1 M Phosphate buffer (pH 7.2).

-

Assay: Incubate 50 µg microsomal protein with ^14C-substrate and NADH for 30 min at 30°C.

-

Termination: Stop reaction with acidic methanol (2.5% H2SO4 in MeOH).

-

Analysis: Extract lipids with hexane, separate via Thin Layer Chromatography (TLC) or Radio-HPLC.

GC-MS Analysis of Vernolic Acid (FAMEs)

Epoxy fatty acids are heat-sensitive. Standard FAME protocols using high heat or strong acids can cause ring opening (forming diols or furans).

Derivatization (Base-Catalyzed Transmethylation):

-

Why: Acid catalysis opens the epoxide ring. Use Sodium Methoxide (NaOMe).

-

Dissolve 10 mg oil in 1 mL Toluene.

-

Add 2 mL 0.5 M NaOMe in methanol.

-

Incubate at 50°C for 10-15 mins (Do not boil).

-

Neutralize with dilute acetic acid. Extract with Hexane.[3]

GC-MS Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-23 or HP-88 (High Polarity) | Required to separate isomers. |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow.[4] |

| Inlet Temp | 230°C | Keep lower than standard (250°C) to prevent degradation. |

| Oven Program | 100°C (1 min)

Part 4: Strategic Implications for Drug Development

While vernolic acid is primarily an industrial target, its biosynthesis is highly relevant to pharmaceutical lipid research:

-

Leukotoxin Analogs: Vernolic acid is structurally similar to Leukotoxin A (produced by neutrophils). Understanding its plant biosynthesis aids in synthesizing specific enantiomers for toxicology studies.

-

Lipid Delivery Systems: Epoxy-fatty acids can be polymerized into biocompatible polyesters for drug delivery matrices.

-

Enzyme Engineering: The FAD2 scaffold is a model for "catalytic plasticity," showing how minor mutations can repurpose desaturases for hydroxylation or epoxidation—a strategy applicable to synthesizing novel lipid drugs.

References

-

Broun, P., Shanklin, J., & Whittle, E. (1998). Catalytic plasticity of fatty acid modification enzymes underlying chemical diversity. Science, 282(5392), 1315-1317. Link

-

Cahoon, E. B., et al. (2002). Biosynthetic origin of conjugated double bonds: production of fatty acid components of high-value drying oils in transgenic soybean embryos. Proceedings of the National Academy of Sciences, 99(5), 3290-3295. Link

-

Li, R., et al. (2010). High-level production of vernolic acid in genetically engineered Arabidopsis thaliana seeds. Metabolic Engineering, 12(4), 387-394. Link

-

Zhou, X. R., et al. (2006).[2] A novel type of acyl-CoA: diacylglycerol acyltransferase (DGAT) from Vernonia galamensis is a selective enzyme for the accumulation of vernolic acid in oil. Plant Physiology, 141(4), 1378-1387. Link

-

Yu, X. H., et al. (2019). Production of high levels of vernolic acid in soybean seeds.[2] Plant Biotechnology Journal, 17(5), 946-954. Link

Sources

Vernolic Acid: Structural Characterization, Biosynthetic Origins, and Isolation Protocols

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) represents a critical junction between agricultural biotechnology and sustainable industrial chemistry.[1][2] Unlike most plant fatty acids, vernolic acid contains a naturally occurring epoxide ring, imparting high reactivity suitable for polymer cross-linking, plasticizers, and "green" epoxy resins.[2] While historically identified in Vernonia galamensis (ironweed), its characterization requires rigorous adherence to protocols that prevent the acid-catalyzed opening of the oxirane ring—a common pitfall in lipid analysis. This guide delineates the precise chemical identity, biosynthetic pathways, and non-destructive isolation methodologies required for high-purity recovery.[2]

Part 1: Chemical Identity & Structural Elucidation[1][2]

Vernolic acid is an 18-carbon monounsaturated fatty acid characterized by a cis-epoxide functionality at the C12-C13 position and a cis-double bond at C9.[1][2]

Structural Specifications

| Parameter | Specification |

| IUPAC Name | (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid |

| Common Name | Vernolic Acid |

| Molecular Formula | C₁₈H₃₂O₃ |

| Molecular Weight | 296.45 g/mol |

| Key Functional Group | 12,13-Epoxide (Oxirane) ring |

| Stereochemistry | (+)-isomer: 12S, 13R configuration |

| Solubility | Soluble in hexane, chloroform, diethyl ether; Insoluble in water |

Spectroscopic Signatures (Diagnostic)

Accurate identification relies on distinguishing the epoxide moiety from standard alkene unsaturation.[2]

-

¹H-NMR (Nuclear Magnetic Resonance):

-

Epoxide Protons (H-12, H-13): The diagnostic signals appear upfield from olefinic protons, typically in the range of δ 2.8 – 3.0 ppm (multiplet).[2] This distinguishes the epoxide from the olefinic protons (H-9, H-10) which resonate at δ 5.3 – 5.5 ppm .[1][2]

-

Bis-allylic Protons: Absence of the classic methylene signal (δ 2.[2]8) found in linoleic acid confirms the conversion of the double bond to an epoxide.[2]

-

-

Mass Spectrometry (GC-MS):

-

Challenge: Standard electron impact (EI) ionization can cause ring opening or rearrangement.[2]

-

Diagnostic Fragments: In methyl esters (VAME), cleavage often occurs α to the epoxide ring.[2]

-

Derivatization: To prevent thermal degradation in GC, conversion to the methyl ester (VAME) via base catalysis is mandatory.[2]

-

Part 2: Biosynthetic Origin[1][2][4]

The biosynthesis of vernolic acid is an evolutionary divergence from the standard linoleic acid pathway.[2] It does not utilize a cytochrome P450 epoxygenase in Vernonia species (unlike Euphorbia), but rather a variant of the FAD2 desaturase .

Mechanism of Action

The enzyme, often denoted as VgFAD2 or epoxygenase , abstracts a hydrogen from the C12 position of linoleic acid. Instead of creating a second double bond (which would yield linoleic acid), the enzyme inserts an oxygen atom, closing the ring to form the epoxide.

Biosynthetic Pathway Diagram[2]

Figure 1: Divergence of Vernolic Acid biosynthesis from the standard fatty acid desaturation pathway via VgFAD2 epoxygenase activity.[2]

Part 3: Extraction & Purification Protocols[1][2][5]

Critical Warning: The epoxide ring of vernolic acid is highly sensitive to acidic conditions.[2] Standard acid-catalyzed methylation (e.g., H₂SO₄/MeOH) will open the ring, forming diols or methoxy-hydrins.[1][2] Base-catalyzed transesterification is the required standard. [1]

Protocol: Isolation from Vernonia galamensis Seeds[5][6]

Reagents Required:

-

Vernonia galamensis seeds (dried, ground)[2]

-

Sodium Methoxide (NaOCH₃) 0.5M in Methanol[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[2]

Step-by-Step Methodology:

-

Soxhlet Extraction (Crude Oil Recovery):

-

Base-Catalyzed Transesterification (Derivatization):

-

Dissolve 1g of CVO in 10mL anhydrous hexane.

-

Add 0.5mL of 0.5M NaOCH₃ in methanol.[2]

-

Vortex for 2 minutes at room temperature.

-

Mechanism:[1][2][3] The methoxide ion attacks the carbonyl carbon of the triglyceride, releasing the fatty acid methyl esters (FAMEs) without attacking the epoxide ring.

-

Stop Reaction: Add 5mL saturated NaCl solution to quench.[2]

-

-

Purification via Urea Complexation (Enrichment):

-

Objective: Separate straight-chain saturated FAMEs (which form urea adducts) from the "kinked" epoxy-FAMEs (which remain in solution).[1][2]

-

Dissolve mixed FAMEs in hot methanol containing urea (ratio 1:3 w/w).

-

Cool to 4°C overnight.[2] Crystals form (saturated fraction).[2]

-

Filter.[2][4][5] The filtrate contains the enriched Vernolic Acid Methyl Ester (VAME).[2]

-

Workflow Diagram

Figure 2: Extraction and derivatization workflow emphasizing the necessity of base-catalyzed transesterification to preserve the epoxide ring.

Part 4: Industrial & Pharmacological Applications[2][5][9]

Industrial Polymer Chemistry

Vernolic acid serves as a "reactive diluent" in coating formulations.[2]

-

Mechanism: The low viscosity allows it to replace volatile organic solvents (VOCs).[2] During curing, the epoxide ring opens and cross-links into the polymer matrix, resulting in zero-emission formulations.

-

Epoxy Resins: It acts as a toughening agent in bio-based epoxy resins, reducing brittleness compared to bisphenol-A (BPA) based epoxies.[2]

Pharmacological Context

While primarily industrial, vernolic acid is biologically active.[2][6]

-

Leukotoxin B: In mammalian systems, vernolic acid is known as Leukotoxin B. It is generated during respiratory burst and has been implicated in inflammatory responses, although its plant-derived form is investigated for antimicrobial properties against Gram-positive bacteria.

References

-

Gunstone, F. D. (1954).[2] Fatty acids.[2][7][5][6][8][9][10][11] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica seed oil. Journal of the Chemical Society.[2] Link

-

Carlson, K. D., & Chang, S. P. (1985).[2] Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis. Journal of the American Oil Chemists' Society.[2] Link[2]

-

Hitz, W. D., et al. (1998).[2] Cloning of a higher plant cytochrome P450-like gene... involved in the synthesis of epoxy fatty acids. (Contextualizing the FAD2 vs P450 distinction). Link

-

Chebude, Y., et al. (2023).[2] Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. Bulletin of the Chemical Society of Ethiopia. Link

-

Li, X., et al. (2022).[2][5] Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis. Biotechnology for Biofuels. Link

Sources

- 1. Showing Compound Vernolic acid (FDB023414) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. A Peroxygenase Pathway Involved in the Biosynthesis of Epoxy Fatty Acids in Oat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vernolic acid | C18H32O3 | CID 5356421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vernolic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. poliklinika-harni.hr [poliklinika-harni.hr]

- 11. researchgate.net [researchgate.net]

Section 1: Biosynthetic Machinery in Vernonia galamensis

Part 1: Core Directive (Autonomy) Title: The Dual-Natured Lipid: A Technical Guide to Vernolic Acid in Vernonia galamensis Subtitle: From Biosynthetic Accumulation to Pharmacological Modulation of the Epoxide-Diol Pathway

Executive Summary: This guide addresses the biological and industrial paradox of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). While Vernonia galamensis accumulates this epoxy fatty acid (EFA) to >70% in seed oil as a benign storage lipid, in mammalian systems, it functions as a potent bioactive mediator (leukotoxin) with narrow therapeutic indices. For drug development professionals, V. galamensis represents not just a renewable feedstock for polymer chemistry, but a critical source of naturally occurring EpOMEs (epoxyoctadecenoic acids) essential for studying the cytochrome P450/soluble epoxide hydrolase (sEH) axis—a rapidly emerging target for anti-inflammatory and cardiovascular therapeutics.

Unlike common oilseeds that accumulate linoleic acid, V. galamensis possesses a specialized metabolic shunt that diverts flux toward epoxy fatty acids. Understanding this pathway is crucial for genetic engineering and synthetic biology applications.

The Epoxygenase Divergence

In standard plant lipid metabolism, oleate desaturase (FAD2) converts oleic acid to linoleic acid. In V. galamensis, a divergent FAD2 homolog functions as a

-

Enzyme: VgEpoxygenase (homolog to SlEPX from Stokesia laevis).

-

Mechanism: Instead of abstracting hydrogen to form a double bond at

12, the enzyme inserts an oxygen atom, creating the oxirane ring. -

Substrate Specificity: Acts on linoleic acid esterified to phosphatidylcholine (PC).

The Accumulation Bottleneck (DGATs)

High accumulation requires removing the "toxic" epoxy fatty acid from membrane lipids (PC) and sequestering it into neutral triacylglycerols (TAGs). V. galamensis utilizes specialized Diacylglycerol Acyltransferases (DGATs).

-

VgDGAT1 & VgDGAT2: These enzymes have high selectivity for vernoloyl-CoA, efficiently channeling vernolic acid into lipid droplets (oil bodies), preventing membrane disruption.

Figure 1: The biosynthetic shunt in V. galamensis. The

Section 2: Extraction & Purification Protocols

For research applications requiring high-purity vernolic acid (as an analytical standard or sEH substrate), avoiding ring-opening (hydrolysis to diols) is paramount.

Critical Control Points

-

Acidity: The oxirane ring is sensitive to acidic conditions. All solvents must be neutralized.

-

Temperature: Exceeding 60°C promotes polymerization.

-

Lipase Deactivation: Endogenous lipases in crushed seeds can hydrolyze TAGs, releasing free fatty acids (FFAs) that catalyze ring opening.

Protocol: Low-Temperature Solvent Extraction

| Step | Action | Technical Rationale |

| 1. Pre-treatment | Heat seeds at 90°C for 30 min. | Thermal deactivation of endogenous lipases to prevent auto-hydrolysis. |

| 2. Grinding | Grind to <1mm particle size. | Maximizes surface area; do not overheat during grinding. |

| 3. Extraction | Soxhlet extraction with n-hexane (6h). | Hexane is non-polar and selective for neutral lipids (TAGs). |

| 4. Solvent Removal | Rotary evaporation at <40°C under vacuum. | Prevents thermal polymerization of the epoxy groups. |

| 5. Methylation | Transesterification with NaOCH3 (Sodium Methoxide) in dry methanol at room temp. | CRITICAL: Avoid acid-catalyzed methylation (e.g., H2SO4/MeOH) which destroys the epoxy ring. |

| 6. Purification | Urea complexation or Low-temp crystallization. | Separates saturated FAMEs from Vernolic Acid Methyl Ester (VAME). |

Section 3: The Mammalian Paradox – Pharmacology & Toxicology

This section is critical for drug development professionals. In humans, vernolic acid is an isomer of Leukotoxin (9,10-epoxy-12-octadecenoic acid). It is a "double-edged sword" bioactive lipid.

Mechanism of Action: The Epoxide-Diol Axis

Vernolic acid mimics endogenous EpOMEs produced by CYP450 epoxygenases acting on linoleic acid.

-

The Bioactive Epoxide: EpOMEs (like vernolic acid) can act as signaling molecules, potentially inhibiting neutrophil migration and modulating vascular tone.

-

The Toxic Diol: The enzyme Soluble Epoxide Hydrolase (sEH) rapidly converts the epoxide into a vicinal diol (dihydroxy-octadecenoic acid / DHOME).[1]

-

Toxicity: These diols are associated with ARDS (Acute Respiratory Distress Syndrome), mitochondrial dysfunction, and multiple organ failure (leukotoxin effect).

-

Therapeutic Relevance

-

sEH Inhibitors: Vernolic acid is used as a tool compound to screen for sEH inhibitors. Blocking sEH prevents the formation of toxic diols and stabilizes the potentially anti-inflammatory epoxide.

-

Drug Delivery: Polymerized vernonia oil (PVO) is investigated as a matrix for drug delivery nanoparticles due to its biocompatibility (once polymerized) and ability to form interpenetrating networks.

Figure 2: The mammalian metabolic fate of vernolic acid. The therapeutic window lies in inhibiting sEH to prevent the conversion of the bioactive epoxide into the toxic diol (DHOME).

Section 4: Analytical Characterization Data

When sourcing V. galamensis oil for research, the following profile indicates high quality suitable for fractionation.

| Component | Content (%) | Retention Time (GC-MS)* | Key Fragment Ions (m/z) |

| Vernolic Acid | 72 - 80% | ~22.5 min | 155, 185 (Epoxy cleavage) |

| Linoleic Acid | 12 - 14% | ~20.1 min | 67, 81, 95 |

| Oleic Acid | 4 - 6% | ~19.8 min | 55, 69, 264 |

| Stearic Acid | 2 - 3% | ~20.5 min | 74, 87 |

| Oxirane Oxygen | > 4.0% | N/A | Titration value (HBr method) |

*Note: Retention times vary by column (e.g., DB-23 vs. HP-5). Epoxides may thermally degrade on polar columns if temps >240°C.

References

-

Biosynthesis & DGATs

-

Li, R. et al. (2010). "Vernonia DGATs increase accumulation of epoxy fatty acids in oil." Plant Biotechnology Journal. Link

-

-

Extraction Protocols

-

Carlson, K.D. & Chang, S.P. (1985). "Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis." JAOCS. Link

-

-

Mammalian Toxicity (Leukotoxin)

-

Zheng, J. et al. (2001). "Leukotoxin, a neutrophil-derived lipid mediator, inhibits the growth of human keratinocytes." Journal of Investigative Dermatology. Link

-

-

sEH Pathway & Inflammation

-

Industrial/Polymer Applications

-

Muturi, P. et al. (2009). "Epoxidized Vernonia galamensis oil: A potential alternative to epoxidized soybean oil." Industrial Crops and Products. Link

-

Sources

Technical Guide: Stereochemical Elucidation and Absolute Configuration of (+)-Vernolic Acid

Executive Summary

(+)-Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a naturally occurring epoxy fatty acid primarily isolated from the seed oil of Vernonia galamensis and Euphorbia lagascae. It serves as a critical precursor for bio-based epoxies, plasticizers, and pharmaceutical intermediates (leukotoxin analogs).

For drug development professionals and lipid chemists, the critical technical challenge lies in the precise definition and validation of its stereochemistry. Unlike synthetic racemic epoxides, the biological activity and polymerization kinetics of vernolic acid are governed by its specific absolute configuration: (12S, 13R) .

This guide provides a definitive technical breakdown of the stereochemical assignment, supported by synthetic validation protocols and analytical methodologies for enantiomeric purity.

Structural Definition and Physical Properties[1]

Naturally occurring vernolic acid is chemically defined as (+)-cis-12,13-epoxy-cis-9-octadecenoic acid .[1] It is structurally related to linoleic acid, where the

Nomenclature and Identifiers[2][3]

| Parameter | Specification |

| IUPAC Name | (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid |

| Common Name | (+)-Vernolic Acid |

| CAS Number | 503-07-1 (Specific (+)-isomer) |

| Molecular Formula | |

| Molecular Weight | 296.45 g/mol |

| Key Functional Groups | cis-Epoxide (C12-C13), cis-Alkene (C9-C10) |

Stereochemical Topology

The molecule possesses two chiral centers at positions 12 and 13.

-

Epoxide Geometry: cis (The alkyl chains are on the same side of the oxirane ring).

-

Absolute Configuration: 12(S), 13(R) .

This configuration is critical. The optical rotation is dextrorotatory (

Structural Visualization

The following diagram illustrates the stereochemical relationships and carbon numbering.

Figure 1: Structural topology of (+)-Vernolic Acid highlighting the reactive centers.

The Absolute Configuration: (12S, 13R)

The assignment of the (12S, 13R) configuration is not arbitrary; it is established through rigorous chemical correlation and total synthesis.

The Cahn-Ingold-Prelog (CIP) Priority Assignment

To verify the S/R designation, one must apply CIP rules to the epoxide carbons:

-

At Carbon 12:

-

Priority 1: Oxygen (Epoxide ring).

-

Priority 2: C11 (towards the carboxyl group).

-

Priority 3: C13 (Epoxide carbon).

-

Priority 4: Hydrogen.

-

Result: The orientation yields the S configuration.

-

-

At Carbon 13:

-

Priority 1: Oxygen.

-

Priority 2: C14 (towards the methyl tail).

-

Priority 3: C12.

-

Priority 4: Hydrogen.

-

Result: The orientation yields the R configuration.

-

Mechanistic Proof via Synthesis

The definitive proof of absolute configuration relies on comparison with standards synthesized via Sharpless Asymmetric Epoxidation , which has predictable stereochemical outcomes.

Experimental Logic:

If one synthesizes the epoxide from a known allylic alcohol precursor using a chiral catalyst that dictates specific facial selectivity (e.g., (+)-DET or (-)-DET), and the resulting product matches the natural product's optical rotation and NMR shift reagents, the configuration is confirmed.

Synthetic Validation Protocol

For researchers requiring a self-validating standard to confirm the identity of isolated vernolic acid, the following chemo-enzymatic or asymmetric synthesis workflow is recommended. This protocol ensures high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis Validation

Objective: Synthesize (12S, 13R)-vernolic acid to serve as a reference standard.

Reagents:

-

Linoleic acid methyl ester (Starting material)

-

Lipase (e.g., Candida antarctica Lipase B)

-

Urea-Hydrogen Peroxide (UHP)

-

Solvent: Ethyl Acetate or Toluene

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve linoleic acid methyl ester (10 mmol) in toluene.

-

Enzymatic Epoxidation (Chemo-enzymatic):

-

Add Candida antarctica Lipase B (immobilized, 50 mg).

-

Add Urea-Hydrogen Peroxide (UHP) complex (11 mmol) slowly to avoid enzyme deactivation.

-

Mechanism: The lipase catalyzes the formation of a peracid in situ from a carboxylic acid carrier (or the fatty acid itself), which then transfers oxygen to the double bond.

-

Selectivity: While standard peracids (mCPBA) produce racemates, specific lipase-mediated pathways or Sharpless kinetic resolutions on allylic precursors are required for high ee.

-

Note: For absolute stereocontrol, Sharpless Epoxidation on the corresponding allylic alcohol (derived from reduction of the C12-alkene) is the gold standard, followed by re-oxidation to the acid.

-

-

Purification:

-

Filter off the immobilized enzyme.

-

Wash the organic layer with saturated

and brine. -

Dry over

and concentrate in vacuo.

-

-

Validation (The Checkpoint):

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Compare retention time with natural Vernonia oil extract.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for determining enantiomeric purity.

Biosynthetic Context

Understanding the biological origin validates why the (12S, 13R) isomer is dominant. The biosynthesis involves specific cytochrome P450 epoxygenases that oxygenate linoleic acid with high regioselectivity and stereoselectivity.

-

Precursor: Linoleic Acid (18:2

). -

Enzyme:

-Epoxygenase (a divergent form of -

Mechanism: The enzyme abstracts a hydrogen and inserts oxygen across the C12-C13 bond. Unlike chemical epoxidation which attacks both faces, the enzyme's active site restricts access, forcing the formation of the (12S, 13R) epoxide.

Figure 3: Enzymatic pathway converting Linoleic acid to (+)-Vernolic acid.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6449780, (+)-Vernolic acid. PubChem. Available at: [Link]

-

Gunstone, F. D. (1954).[3] Fatty acids.[4][1][5][6][3][7][8] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica (Willd.) seed oil.[3][9][10] Journal of the Chemical Society.[3] (Fundamental structural elucidation).

-

Hwa-Jin Lee, et al. (2022).[5] Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis. BMC Plant Biology. Available at: [Link]

-

Cahoon, E. B., et al. (2002). Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed. Plant Physiology. Available at: [Link]

Sources

- 1. Vernolic acid - Wikipedia [en.wikipedia.org]

- 2. 503-07-1|Cis-12,13-Epoxy-9(Z)-octadecenoic acid|BLD Pharm [bldpharm.com]

- 3. Vernolic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. Vernolic acid | C18H32O3 | CID 5356421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Vernolic acid (FDB023414) - FooDB [foodb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cas 2733-91-7,(+)-[12S,13R]-EPOXY-CIS-9-OCTADECENOIC ACID METHYL ESTER | lookchem [lookchem.com]

- 9. ajol.info [ajol.info]

- 10. Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Production of Vernolic Acid (12,13-EpOME) in Mammals: A Technical Guide

Executive Summary

While "Vernolic acid" is the trivial name historically assigned to (+)-12S,13R-epoxy-cis-9-octadecenoic acid found in seed oils (e.g., Vernonia galamensis), mammalian systems endogenously produce its structural equivalent, 12(13)-EpOME (12,13-epoxy-9-octadecenoic acid).[1] In mammalian literature, this molecule is frequently referred to as Leukotoxin due to its early association with acute respiratory distress syndrome (ARDS) and multiple organ failure.

This guide bridges the nomenclature gap, treating "endogenous vernolic acid" as 12(13)-EpOME . It details the cytochrome P450-mediated biosynthesis, the critical regulatory role of soluble epoxide hydrolase (sEH), and the precise LC-MS/MS methodologies required for quantification in biological matrices.

Part 1: The Biosynthetic Machinery (The CYP-sEH Axis)

The Substrate-Enzyme Interaction

The endogenous production of 12(13)-EpOME is a direct result of the oxidative metabolism of Linoleic Acid (LA) , the most abundant polyunsaturated fatty acid (PUFA) in the Western diet. Unlike plant biosynthesis, which utilizes specific epoxygenases, mammalian production is driven by the Cytochrome P450 (CYP) monooxygenases .

-

Primary Isoforms: CYP2C (specifically CYP2C9 in humans) and CYP2J2 are the dominant epoxygenases responsible for converting LA into 12(13)-EpOME.

-

Regio-selectivity: These enzymes produce a mixture of 9(10)-EpOME and 12(13)-EpOME. The ratio depends on the specific tissue expression of CYP isoforms.

-

Stereochemistry: While plant vernolic acid is strictly the (+)-12S,13R isomer, mammalian CYP-derived EpOMEs are often produced as racemic mixtures or with varying enantiomeric excess depending on the specific CYP isoform involved.

The Degradation Pathway: Soluble Epoxide Hydrolase (sEH)

The biological half-life of 12(13)-EpOME is tightly controlled by Soluble Epoxide Hydrolase (sEH/EPHX2) . This enzyme rapidly hydrolyzes the epoxide ring to form the vicinal diol, 12,13-DiHOME (12,13-dihydroxy-9-octadecenoic acid).

Critical Insight: In many pathological states (burns, sepsis), the toxicity previously attributed solely to the epoxide (Leukotoxin) is now understood to be shared or even exacerbated by the diol metabolite (Isoleukotoxin), particularly in mitochondrial dysfunction.

Pathway Visualization

Figure 1: The mammalian biosynthetic pathway converting Linoleic Acid to 12(13)-EpOME and its downstream metabolite 12,13-DiHOME.[1][2][3][4]

Part 2: Physiological vs. Pathological Roles[3]

The bioactivity of endogenous vernolic acid is concentration-dependent and context-specific. Researchers must distinguish between homeostatic signaling and acute toxicity.

Table 1: Functional Dichotomy of 12(13)-EpOME and 12,13-DiHOME

| Feature | 12(13)-EpOME (Epoxide) | 12,13-DiHOME (Diol) |

| Primary Alias | Leukotoxin | Isoleukotoxin |

| Physiological Role | Vascular tone modulation (weak) | Exercise Lipokine: Promotes fatty acid uptake in skeletal muscle. BAT Activator: Induced by cold exposure.[5][6] |

| Pathological Role | ARDS: Precursor to lung injury. Cell Death: Induces mitochondrial swelling. | Pain: Sensitizes TRPV1 receptors (thermal hyperalgesia). Burn Injury: Suppresses immune response.[3] |

| Mechanism | Uncoupling of oxidative phosphorylation.[2] | Disruption of mitochondrial inner membrane potential ( |

Part 3: Analytical Protocols (LC-MS/MS)

Quantifying endogenous vernolic acid requires preventing ex vivo oxidation and hydrolysis. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow

Self-Validating Step: usage of antioxidants (BHT) and sEH inhibitors during collection is mandatory to prevent artifactual formation or degradation of the epoxide.

-

Collection: Collect plasma into EDTA tubes containing Triphenylphosphine (TPP) (to reduce hydroperoxides) and AUDA (sEH inhibitor).

-

Internal Standard Spike: Add 10 µL of deuterated standard (±)12(13)-EpOME-d4 (50 ng/mL).

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

-

Add 200 µL Plasma + 600 µL MTBE/Methanol (5:1).

-

Vortex 1 min, Centrifuge 3000 x g for 10 min.

-

Collect organic (upper) phase.

-

-

Reconstitution: Evaporate under nitrogen; reconstitute in 100 µL Methanol/Water (1:1).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Acetic Acid.

-

B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

MRM Transitions (Quantification):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 12(13)-EpOME | 295.2 | 195.1 | 18 |

| 12,13-DiHOME | 313.2 | 183.1 | 22 |

| 12(13)-EpOME-d4 (IS) | 299.2 | 198.1 | 18 |

Analytical Workflow Diagram

Figure 2: Optimized sample preparation and analysis workflow for quantifying 12(13)-EpOME.

Part 4: Experimental Modulation

To prove causality in mammalian models, researchers must modulate the pathway using specific chemical probes.

Inhibition Strategies

-

Inhibiting Production (CYP Blockade):

-

Agent: MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide).

-

Target: Selective inhibitor of CYP epoxygenases.

-

Outcome: Reduces endogenous 12(13)-EpOME levels.[3]

-

-

Inhibiting Degradation (sEH Blockade):

Causality Check

If a phenotype (e.g., pain, inflammation) is reversed by TPPU, the effect is likely driven by the DiHOME (diol) . If the phenotype is exacerbated by TPPU, the effect is likely driven by the EpOME (epoxide/vernolic acid) .

References

-

Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry. Link

-

Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

-

Hildreth, K., et al. (2020).[1] Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: A review of recent studies. Journal of Nutritional Biochemistry. Link

-

Stanford, K. I., et al. (2018).[4] 12,13-diHOME: An exercise-induced lipokine that increases skeletal muscle fatty acid uptake.[6] Cell Metabolism. Link

-

Moghaddam, M. F., et al. (1997). Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. Nature Medicine. Link

-

Zheng, J., et al. (2001). Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria.[2][7] Archives of Biochemistry and Biophysics. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of Vernolic Acid in Plant Seed Oils: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Biochemical Characterization, Leukotoxin Identity, and Analytical Protocols for Vernolic Acid

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is an unusual epoxy fatty acid found primarily in the seed oils of Vernonia galamensis (Ironweed), Euphorbia lagascae, and Stokesia laevis. While industrially prized for its low viscosity and reactive oxirane ring—making it a superior precursor for bio-based epoxies and coatings—its biological profile presents a dichotomy critical for drug development.

In plants, vernolic acid serves as a specialized storage lipid, sequestered in triacylglycerols (TAGs) to prevent membrane disruption. In mammalian systems, however, vernolic acid is identified as a leukotoxin . Endogenously produced by neutrophils via cytochrome P450 epoxygenases, it (and its diol metabolite) is implicated in the pathology of Acute Respiratory Distress Syndrome (ARDS) and circulatory shock. This guide synthesizes the biochemical pathways, safety implications for pharmaceutical applications, and the mandatory base-catalyzed analytical protocols required to preserve the labile epoxy group during characterization.

Part 1: Chemical Identity & Biosynthesis

Vernolic acid is structurally defined by a cis-epoxide ring at the C12-C13 position of the oleic acid backbone. Its biosynthesis represents a divergence from standard fatty acid desaturation, utilizing specific epoxygenase enzymes.

Biosynthetic Pathway

The synthesis occurs on the endoplasmic reticulum (ER) membrane. The precursor, linoleic acid (18:2), is oxygenated by a

-

Asteraceae (Vernonia, Crepis): The enzyme is a divergent FAD2 desaturase (e.g., SlEPX in Stokesia).

-

Euphorbiaceae (Euphorbia): The enzyme is a Cytochrome P450 monooxygenase (CYP).

The "Incompatibility" & Accumulation Bottleneck

A critical challenge in metabolic engineering is the "incompatibility" of vernolic acid with membrane lipids.

-

Phosphatidylcholine (PC) Pool: Vernolic acid is synthesized on PC. However, its accumulation here disrupts membrane fluidity and integrity.

-

TAG Sequestration: Efficient accumulators (Vernonia) possess specialized enzymes—DGAT (Diacylglycerol acyltransferase) and PDAT (Phospholipid:diacylglycerol acyltransferase)—that rapidly channel vernolic acid from PC into the neutral TAG pool (oil bodies), detoxifying the membrane.

Visualization: Biosynthetic Logic

The following diagram illustrates the pathway and the critical "flux" from membrane lipids to storage lipids.

Caption: Flux of vernolic acid from synthesis on phosphatidylcholine (PC) to sequestration in triacylglycerols (TAG). Red indicates potential membrane toxicity; Green indicates safe storage.

Part 2: Biological Function & Toxicity (The Leukotoxin Connection)

For drug development professionals, understanding the mammalian bioactivity of vernolic acid is paramount. It is not merely an inert excipient.

Mammalian Toxicity: The Leukotoxin Mechanism

In humans, vernolic acid (often referred to as leukotoxin A or 9,10-epoxy-12-octadecenoate isomer) is synthesized by neutrophils during inflammation.

-

Pro-Toxin Status: The epoxide itself has biological activity, but its hydrolysis product is often more dangerous.

-

The Diol Danger: The enzyme Soluble Epoxide Hydrolase (sEH) converts vernolic acid into Vernolic Acid Diol (12,13-dihydroxy-9-octadecenoic acid).

-

Clinical Consequence: These diols (isoleukotoxins) are cytotoxic and have been directly linked to the onset of ARDS (Acute Respiratory Distress Syndrome) and multiple organ failure in burn patients.[1] They increase vascular permeability and cause pulmonary edema.

Pharmaceutical Implications[2][3][4][5]

-

Contraindication: Direct systemic administration of free vernolic acid is high-risk due to sEH conversion.

-

Drug Delivery: If used in lipid nanoparticles (LNPs), the formulation must ensure the epoxide remains intact or is chemically modified to prevent sEH binding.

-

Therapeutic Target: Inhibitors of sEH are currently being investigated to prevent the conversion of endogenous epoxy fatty acids (which can be anti-inflammatory) into their toxic diols.

Part 3: Analytical Methodologies (Protocol)

Standard fatty acid analysis methods (Acid-Catalyzed Methylation) are destructive to vernolic acid. The acidic environment opens the epoxide ring, forming methoxy-hydrins, diols, or furans, leading to false negatives or quantitation errors.

The Golden Rule: Base-Catalyzed Transmethylation

You must use base-catalyzed transesterification (Sodium Methoxide) to preserve the epoxy group.

Validated Protocol: Sodium Methoxide Method

Objective: Derivatize TAGs to Fatty Acid Methyl Esters (FAMEs) without ring opening.

Reagents:

-

Sodium Methoxide (NaOCH3): 0.5M or 1% w/v in anhydrous methanol.

-

Extraction Solvent: n-Heptane or Hexane (HPLC Grade).

-

Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Workflow:

-

Sample Prep: Weigh 50 mg of oil into a reaction vial. Dissolve in 1 mL of n-Heptane.

-

Derivatization: Add 50 µL of 1% Sodium Methoxide in Methanol.

-

Reaction: Vortex vigorously for 1 minute. Allow to stand at Room Temperature (20-25°C) for 10-20 minutes. Do not heat above 50°C.

-

Quenching (Optional but risky): Some protocols add water to separate phases, but water can hydrolyze FAMEs. Centrifugation is preferred to separate the glycerol layer.

-

Isolation: The upper heptane layer contains the FAMEs (including Methyl Vernolate). Dry over Na2SO4.

-

Analysis: Inject 1 µL into GC-MS or GC-FID.

GC Conditions (Critical):

-

Column: High-polarity cyanopropyl phase (e.g., CP-Sil 88 or DB-23) is required to separate epoxy FAMEs from standard unsaturated FAMEs.

-

Inlet Temp: 250°C.

-

Oven Program: 150°C (hold 2 min) -> 5°C/min -> 240°C (hold 10 min).

Visualization: Analytical Decision Tree

Caption: Analytical workflow emphasizing the necessity of base-catalyzed transmethylation to avoid artifact formation.

Part 4: Industrial Extraction (Supercritical CO2)

For high-purity applications, thermal degradation during extraction must be minimized. Supercritical Fluid Extraction (SFE) is the superior method for vernolic acid recovery.

Optimized SFE Parameters:

| Parameter | Range | Optimal Setpoint | Rationale |

|---|---|---|---|

| Pressure | 20 - 37 MPa | 25 - 30 MPa | High density for TAG solubility without excessive compression costs. |

| Temperature | 40 - 70°C | 40 - 50°C | Low temp prevents epoxy ring degradation and polymerization. |

| Co-solvent | Ethanol | 0 - 5% | Minimal ethanol needed; pure CO2 is sufficient for neutral lipids. |

| Yield | - | ~80 g/kg | Comparable to solvent extraction but solvent-free. |

References

-

Biosynthesis & Enzymes: Bafor, M., et al. (1993). Regulation of triacylglycerol biosynthesis in embryos of Vernonia galamensis. Archives of Biochemistry and Biophysics. Link

-

Leukotoxin Toxicity: Moghaddam, M. F., et al. (1997). Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. Nature Medicine. Link

-

Analytical Method (Base-Catalyzed): Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. Link

-

Supercritical Extraction: Perretti, G., et al. (2007). Supercritical fluid extraction of Vernonia galamensis seeds. Journal of Food Engineering. Link

-

DGAT Function: Li, R., et al. (2010). Diacylglycerol acyltransferases from Vernonia and Stokesia prefer substrates with vernolic acid. Lipids.[1][2][3][4][5][6] Link

Sources

- 1. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. glsciences.eu [glsciences.eu]

- 5. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-Wide Characterization of DGATs and Their Expression Diversity Analysis in Response to Abiotic Stresses in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution Quantification of cis-(+)-Vernolic Acid in Seed Oil via HPLC-ELSD and HPLC-UV

Application Note: AN-LIPID-042

Abstract & Core Directive

cis-(+)-Vernolic acid (12,13-epoxy-9-cis-octadecenoic acid) is a high-value epoxy fatty acid primarily extracted from Vernonia galamensis seeds. Its unique oxirane ring confers low viscosity and high reactivity, making it a critical precursor for bio-polymers, adhesives, and pharmaceutical formulations.

The Analytical Challenge: Standard Gas Chromatography (GC) methods require high temperatures and acidic transesterification, which frequently cause the thermal degradation of the epoxy ring or ring-opening to form diols (e.g., 12,13-dihydroxyoleic acid).

The Solution: This protocol details a High-Performance Liquid Chromatography (HPLC) workflow using Evaporative Light Scattering Detection (ELSD) as the primary method for underivatized quantification.[1][2] An alternative HPLC-UV method utilizing phenacyl bromide derivatization is provided for laboratories lacking ELSD instrumentation.

Experimental Workflow (Logic & Causality)

The following diagram outlines the critical path from raw seed to quantified data. Note the bifurcation at the detection stage.

Figure 1: Analytical workflow for Vernolic Acid quantification emphasizing the preservation of the epoxy moiety.

Sample Preparation Protocol

Reagents[4][5][6][7][8][9][10]

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), n-Hexane, Diethyl Ether.

-

Standards: cis-(+)-Vernolic acid standard (>98% purity, Sigma-Aldrich or Matreya).

-

Internal Standard (IS): Pentadecanoic acid (C15:0) or Heptadecanoic acid (C17:0).

-

Buffer: Formic acid (FA) or Acetic acid (AA).

Extraction (Seed to Oil)

-

Grinding: Cryogenically grind 10 g of Vernonia seeds to prevent frictional heat.

-

Extraction: Extract with 100 mL n-Hexane under nitrogen atmosphere for 4 hours (Soxhlet is acceptable only if bath temp <60°C; otherwise, use cold maceration).

-

Evaporation: Remove solvent via rotary evaporator at ≤40°C .

Mild Saponification (Oil to FFA)

Why this matters: Standard saponification uses boiling alkali, which destroys the epoxy ring. We use a "Cold Saponification" approach.

-

Weigh 50 mg of oil into a glass vial.

-

Add 100 µL of Internal Standard solution (5 mg/mL C17:0 in EtOH).

-

Add 2 mL of 0.5 M KOH in Ethanol (95%).

-

Incubate: Purge with Nitrogen, cap tightly, and stir at 40°C for 60 minutes.

-

Termination: Cool to room temperature. Add 2 mL distilled water.

-

Acidification: Carefully add 1 M Acetic Acid dropwise until pH reaches ~4.0–5.0. Do not use strong mineral acids (HCl/H2SO4) as they catalyze ring opening.

-

Extraction: Extract FFAs with 2 x 3 mL Diethyl Ether. Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate under N₂ stream.

-

Reconstitution: Dissolve residue in 1 mL Mobile Phase (Initial conditions).

Method A: HPLC-ELSD (Direct Quantification)

Status: Gold Standard for Lipid Analysis. Principle: Separation based on hydrophobicity; detection based on non-volatile mass.

Chromatographic Conditions

| Parameter | Specification |

| System | HPLC with Evaporative Light Scattering Detector (ELSD) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm) |

| Column Temp | 30°C |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

Gradient Program

| Time (min) | % A (Water) | % B (ACN) | Phase |

| 0.0 | 30 | 70 | Equilibration |

| 2.0 | 30 | 70 | Isocratic Hold |

| 20.0 | 0 | 100 | Linear Gradient |

| 25.0 | 0 | 100 | Wash |

| 25.1 | 30 | 70 | Re-equilibration |

ELSD Settings

-

Drift Tube Temperature: 45°C (Low temperature minimizes evaporation of semi-volatile fatty acids).

-

Nebulizer Gas: Nitrogen (3.5 bar).

-

Gain: Set to optimize signal-to-noise for 10 µg injection.

Data Processing (Critical)

ELSD response is non-linear . You must fit the calibration curve using a Power Function:

-

Plot log(Area) vs. log(Concentration) to obtain a linear relationship for quantification.

Method B: HPLC-UV (Derivatization Alternative)

Status: Alternative for labs without ELSD. Principle: Fatty acids are derivatized with p-Bromophenacyl Bromide (p-BPB) to attach a UV-absorbing chromophore, allowing detection at 254 nm.

Derivatization Protocol[7][9]

-

Reactants: Mix 100 µL of FFA sample (from Step 3.3) with:

-

200 µL p-BPB reagent (10 mg/mL in ACN).

-

10 µL 18-Crown-6 ether (catalyst).

-

10 mg K₂CO₃ (solid).

-

-

Reaction: Heat at 80°C for 30 minutes in a sealed vial.

-

Cleanup: Cool, filter through 0.22 µm PTFE filter.

Chromatographic Conditions[4][5][8][9][10]

-

Column: C18 (Same as Method A).

-

Mobile Phase: Isocratic 85:15 (Acetonitrile : Water).

-

Detection: UV-Vis / DAD at 254 nm .

-

Flow Rate: 1.2 mL/min.

-

Run Time: ~20 minutes.

Validation Parameters (Self-Validating System)

| Parameter | Acceptance Criteria | Method A (ELSD) | Method B (UV) |

| Linearity (R²) | > 0.995 | Log-Log Fit | Linear Fit |

| LOD | S/N > 3 | ~1-5 µg/mL | ~0.1 µg/mL |

| Recovery | 90-110% | Verified by spiking standard into blank oil | Verified by spiking |

| Precision (RSD) | < 2.0% | Typically 1.5-3.0% (ELSD drift) | < 1.0% |

| Specificity | Resolution > 1.5 | Vernolic Acid elutes before Oleic Acid | Derivatives resolve well |

Troubleshooting Guide:

-

Ghost Peaks (ELSD): Mobile phase contamination. Use LC-MS grade solvents only.

-

Low Recovery: Check saponification pH. If pH < 3, epoxy ring opens to form diols (elute earlier). If pH > 6, FFAs remain in aqueous phase.

-

Peak Tailing: Add 0.1% Formic Acid to mobile phase to suppress silanol interactions.

References

-

Carlson, K. D., & Chang, S. P. (1985). Chemical epoxidation of a natural unsaturated fatty acid: Vernonia galamensis oil. Journal of the American Oil Chemists' Society.[2] Link

-

Gérard, H. C., et al. (1992). Separation and quantitation of hydroxy and epoxy fatty acids by high-performance liquid chromatography with an evaporative light-scattering detector. Journal of the American Oil Chemists' Society.[2] Link

-

Silván, J. M., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. PMC - NIH. Link

-

Chebude, Y., et al. (2023). Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. African Journal of Online (AJOL). Link

-

Wood, R. (1986). High-Performance Liquid Chromatography Analysis of Fatty Acids. In: Analysis of Oils and Fats. Link

Sources

Application Note: Synthesis of Bio-Based Resins and Adhesives from Vernolic Acid

This Application Note is designed for researchers and material scientists focusing on sustainable polymer chemistry. It details the synthesis of bio-based epoxy resins and adhesives utilizing Vernolic Acid , primarily derived from Vernonia galamensis oil.[1]

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxidized fatty acid found in high concentrations (~70-80%) in the seed oil of Vernonia galamensis. Unlike soybean or linseed oils which require industrial epoxidation (using peroxides/acids), Vernonia oil is naturally epoxidized, reducing processing steps and chemical waste.

This guide provides protocols for converting Vernonia oil (VO) into:

-

Thermoset Structural Resins: Using anhydride curing agents for high thermal stability.[2]

-

Flexible Adhesives: Using amine curing agents for ambient-cure bonding.

Chemical Basis & Mechanism

The utility of vernolic acid lies in its oxirane (epoxy) ring located at the C12-C13 position and a double bond at C9-C10. The internal epoxy group is less reactive than terminal glycidyl groups found in synthetic resins (like BPA-DGEBA), requiring specific catalysts and elevated temperatures for optimal crosslinking.

Reaction Pathways

The two primary mechanisms for curing Vernolic acid-based resins are Nucleophilic Attack (Amines) and Ring-Opening Copolymerization (Anhydrides) .

Figure 1: Reaction pathways for Vernolic Acid curing. Amine pathways yield flexible networks suitable for adhesives, while anhydride pathways yield rigid polyester networks for structural resins.

Pre-Synthesis: Characterization & Preparation

Before synthesis, the Epoxy Equivalent Weight (EEW) of the specific batch of Vernonia oil must be determined to calculate stoichiometric ratios.

Reagents Required:

-

Glacial acetic acid, Chlorobenzene, Tetraethylammonium bromide.

-

0.1 N Perchloric acid in glacial acetic acid.

Protocol: EEW Determination (ASTM D1652 Modified)

-

Dissolve 0.5g of Vernonia oil in 10 mL chlorobenzene.

-

Add 10 mL glacial acetic acid and 0.5g tetraethylammonium bromide.

-

Titrate with 0.1 N perchloric acid to a Crystal Violet endpoint (blue-green).

-

Calculation:

Where-

Typical EEW for Vernonia Oil:400–430 g/eq .

-

Protocol A: Structural Resin Synthesis (Anhydride Cure)

Application: Composite matrices, potting compounds, rigid coatings. Target Properties: High thermal stability, moisture resistance.[5]

Materials

-

Hardener: Methyl Hexahydrophthalic Anhydride (MHHPA) or Nadic Methyl Anhydride (NMA).[6]

-

Catalyst: 1-Methylimidazole (1-MI) or 2-Ethyl-4-methylimidazole (2E4MZ).

-

Stoichiometry: Anhydride/Epoxy molar ratio (R) = 0.85 – 1.0.

Step-by-Step Methodology

-

Degassing: Heat Vernonia oil to 60°C under vacuum (-0.1 MPa) for 30 minutes to remove moisture and volatiles. Critical: Moisture reacts with anhydrides, reducing crosslinking density.

-

Mixing:

-

Calculate mass of anhydride:

(AEW = Anhydride Equivalent Weight, approx 168 for MHHPA). -

Add MHHPA to the degassed oil. Mix mechanically at 500 RPM for 10 minutes.

-

-

Catalyst Addition: Add 1.0 wt% (based on total mass) of 1-Methylimidazole. Mix for 2 minutes. Pot life is approx. 4 hours at room temperature.

-

Casting: Pour mixture into a pre-heated steel mold (coated with release agent).

-

Cure Cycle (Step-Cure):

-

Stage 1: 120°C for 2 hours (Gelation).

-

Stage 2: 150°C for 4 hours (Crosslinking).

-

Stage 3 (Post-Cure): 170°C for 1 hour (Maximize Tg).

-

-

Cooling: Cool slowly (2°C/min) to room temperature to prevent internal stress.

Protocol B: Bio-Adhesive Formulation (Amine Cure)

Application: Flexible bonding (wood, plastic), impact-resistant coatings. Target Properties: High peel strength, flexibility.

Materials

-

Modifier: Bisphenol-A Epoxy (DGEBA) - Optional, added at 20-30% to increase tack.

-

Hardener: Triethylenetetramine (TETA) or Isophorone Diamine (IPDA).

-

Stoichiometry: 1:1 ratio of Amine Hydrogen Equivalent Weight (AHEW) to EEW.

Step-by-Step Methodology

-

Preparation: If using a hybrid system, blend VO and DGEBA at 60°C until homogeneous. Cool to 25°C.

-

Stoichiometry Calculation:

(Typical AHEW for TETA = 24.4 g/eq). -

Mixing: Add amine hardener to the resin. Mix vigorously for 3 minutes. Note: Reaction is exothermic but slower than pure DGEBA due to steric hindrance of VO's internal epoxy groups.

-

Application: Apply a 100 µm layer to both substrates.

-

Clamping & Curing:

-

Clamp substrates at 50 psi.

-

Cure Schedule: 24 hours at 25°C (Handling strength) + 4 hours at 80°C (Full cure).

-

Note: Pure Vernonia oil amines may require the 80°C step to fully cure due to low reactivity.

-

Characterization & Performance Data

The following table summarizes typical properties of Vernonia-based resins compared to standard petroleum-based epoxy (DGEBA).

| Property | Protocol A (VO + Anhydride) | Protocol B (VO + Amine) | Standard DGEBA Epoxy |

| Glass Transition (Tg) | 40°C – 60°C | 10°C – 30°C | 140°C – 160°C |

| Tensile Strength | 25 – 35 MPa | 5 – 15 MPa | 60 – 80 MPa |

| Elongation at Break | 8 – 12% | 40 – 80% | 2 – 5% |

| Lap Shear Strength | 12 MPa (Al-Al) | 8 MPa (Al-Al) | 18 MPa (Al-Al) |

| Bio-Content | > 60% | > 80% | < 5% |

Interpretation:

-

Modulus: VO resins are significantly more flexible due to the long aliphatic chain (C18) acting as an internal plasticizer.

-

Thermal: Lower Tg limits VO resins to non-structural or toughening applications unless blended with rigid aromatics.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Resin remains tacky (uncured) | Incorrect Stoichiometry | Re-calculate EEW; Vernonia oil varies by harvest. Ensure R=0.85-1.0 for anhydrides. |

| Low Tg / Too Soft | Incomplete Cure | Increase post-cure temp to 170°C. Verify catalyst activity (imidazoles degrade with moisture). |

| Bubbles in Casting | Moisture / Volatiles | Degas oil at 60°C/vacuum for longer. Ensure anhydrides are stored dry. |

| Phase Separation | Incompatibility | If blending with DGEBA, ensure thorough mixing at 60°C. VO is hydrophobic; avoid water-based hardeners. |

References

-

Muturi, P., et al. "Epoxidation of Vernonia galamensis oil and its application in biopolymers." Industrial Crops and Products, vol. 2, no. 4, 1994.

-

Scarpa, A., et al. "Synthesis and Characterization of Bio-Based Epoxy Resins from Vernonia Oil." Journal of Applied Polymer Science, 2021.

-

Dixie Chemical. "Formulating Anhydride-Cured Epoxy Systems."[6] Technical Bulletin.

-

ASTM International. "ASTM D1652-11: Standard Test Method for Epoxy Content of Epoxy Resins."

-

Tan, S.G., & Chow, W.S. "Biobased Epoxies: Research Progress and Applications." Polymer-Plastics Technology and Engineering, 2010.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tri-iso.com [tri-iso.com]

Application Note: Investigating the Therapeutic Potential of Vernolic Acid in Acute Respiratory Distress Syndrome (ARDS)

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a critical care challenge characterized by diffuse alveolar damage, pulmonary edema, and a "cytokine storm" driven by neutrophil infiltration. Current pharmacotherapy is limited, necessitating novel anti-inflammatory candidates.[1]

This Application Note outlines a rigorous workflow to investigate Vernolic Acid (12,13-epoxy-9-octadecenoic acid), a naturally occurring epoxy fatty acid found abundantly in Vernonia galamensis. While Vernonia extracts have demonstrated broad anti-inflammatory properties, the specific efficacy of purified Vernolic Acid in ARDS models requires targeted validation. This guide provides standardized protocols for in vitro mechanistic screening and in vivo efficacy testing, focusing on the inhibition of the TLR4/NF-κB signaling axis.

Scientific Background & Mechanistic Hypothesis

The Candidate: Vernolic Acid

Vernolic Acid is a mono-epoxy fatty acid. Structurally, it resembles endogenous epoxyeicosatrienoic acids (EETs), which are cytochrome P450 metabolites known to exert potent anti-inflammatory effects in the vasculature and lungs.

The Target: ARDS Pathophysiology

ARDS progression is driven by the activation of alveolar macrophages via Toll-like Receptor 4 (TLR4) upon exposure to stimuli like Lipopolysaccharide (LPS).[2][3] This triggers the NF-κB signaling cascade, resulting in the release of TNF-α, IL-1β, and IL-6, leading to endothelial barrier disruption.

Mechanistic Hypothesis

We hypothesize that Vernolic Acid mitigates ARDS via two synergistic mechanisms:

-

Direct NF-κB Inhibition: Blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

-

Oxidative Stress Modulation: Potentially activating the Nrf2 pathway to scavenge Reactive Oxygen Species (ROS) generated during the respiratory burst.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from compound preparation to mechanistic validation.

Figure 1: Integrated experimental workflow for validating Vernolic Acid efficacy in ARDS models.

Protocol 1: In Vitro Mechanistic Screening

Objective: Determine the IC50 of Vernolic Acid on pro-inflammatory cytokine release and validate NF-κB inhibition. Model: RAW 264.7 Murine Macrophages (LPS-stimulated).[2][4]

Reagents & Preparation[3][5]

-